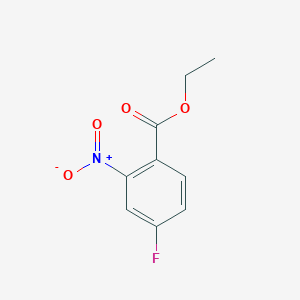
Ethyl 4-fluoro-2-nitrobenzoate
Descripción general
Descripción
Ethyl 4-fluoro-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-fluoro-2-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula . It features a benzene ring with an ethyl group, a fluorine atom at the para position, and a nitro group at the ortho position, which contributes to its unique reactivity and biological interactions.
Biological Activity
Cholinesterase Inhibition
Research indicates that this compound acts as a scaffold for cholinesterase inhibition, which is significant in treating neurodegenerative diseases like Alzheimer's. Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are involved in neurotransmitter regulation. Studies have shown that derivatives of this compound can effectively inhibit both AChE and BChE, suggesting its potential as a therapeutic agent against cognitive decline associated with neurodegenerative disorders.
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound binds to cholinesterase enzymes. These studies reveal that modifications to the nitro and fluorine substituents can significantly affect binding affinity and biological activity, indicating pathways for optimizing its efficacy as a therapeutic agent.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique characteristics:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | Nitro group at different position | Different reactivity profile due to position |
| Mthis compound | C8H6FNO4 | Methyl instead of ethyl | Potentially lower lipophilicity |
| Ethyl 3-fluoro-4-nitrobenzoate | C9H8FNO4 | Nitro group at meta position | Different steric effects |
This table illustrates how variations in substituent positions can lead to differences in chemical reactivity and biological activity.
Case Studies and Research Findings
- In Vitro Assays : Various studies have assessed the antitubercular activities of similar nitro-substituted compounds. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were shown to exhibit potent activity against M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . This suggests that compounds with similar structural motifs may also provide insights into the biological activity of this compound.
- Safety Profiles : The safety profiles of related compounds have been evaluated using various cell lines. For example, certain derivatives demonstrated no inhibitory effects against several tumor cell lines while maintaining good safety profiles in Vero cell lines, indicating their potential for further development as therapeutic agents .
- Antibacterial Activity : The antibacterial properties of halonitroanilides have been documented extensively. Compounds containing nitro groups have shown broad-spectrum antibacterial activities, reinforcing the idea that this compound may possess similar properties worth exploring .
Propiedades
IUPAC Name |
ethyl 4-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIULWIFTZWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















